Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxaborolane ring, a pyridine moiety, and a carbamate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps One common approach starts with the preparation of the dioxaborolane intermediate, which is then coupled with a pyridine derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of boronate esters or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronate esters. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies, where it can be attached to biomolecules for detection or tracking.
Medicine: Its potential as a drug intermediate or precursor is being explored, particularly in the development of boron-based pharmaceuticals.
Mechanism of Action
The mechanism by which Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with various molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophiles, while the pyridine moiety can participate in coordination chemistry with metal ions. These interactions enable the compound to act as a versatile reagent in synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the dioxaborolane ring but differs in the heterocyclic moiety, which is a pyrazole instead of a pyridine.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar dioxaborolane structure but lacks the pyridine and carbamate ester groups.
Uniqueness
Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester is unique due to its combination of a dioxaborolane ring, a pyridine moiety, and a carbamate ester group. This unique structure imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C20H33BN2O4 |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
tert-butyl N-propan-2-yl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C20H33BN2O4/c1-14(2)23(17(24)25-18(3,4)5)13-15-10-16(12-22-11-15)21-26-19(6,7)20(8,9)27-21/h10-12,14H,13H2,1-9H3 |
InChI Key |
FPZLMURKNBRWOH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN(C(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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